molecular formula C10H14BrN B189054 4-bromo-N,N,2,6-tetramethylaniline CAS No. 50638-54-5

4-bromo-N,N,2,6-tetramethylaniline

Cat. No. B189054
CAS RN: 50638-54-5
M. Wt: 228.13 g/mol
InChI Key: NDDKEDQKCHIHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N,N,2,6-tetramethylaniline is a chemical compound with the CAS Number: 50638-54-5 . It has a molecular weight of 228.13 and its IUPAC name is 4-bromo-N,N,2,6-tetramethylaniline .


Molecular Structure Analysis

The InChI code for 4-Bromo-N,N,2,6-tetramethylaniline is 1S/C10H14BrN/c1-7-5-9(11)6-8(2)10(7)12(3)4/h5-6H,1-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-N,N,2,6-tetramethylaniline include a molecular weight of 228.13 .

Scientific Research Applications

  • Chemical Synthesis

    • Application : “4-bromo-N,N,2,6-tetramethylaniline” is used as a reagent in chemical synthesis .
  • Internal Standard in Iodine Determination

    • Application : “4-Bromo-N,N-dimethylaniline” was used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .
  • Biochemical Research
    • Application : “4-Bromo-N,N,2,6-tetramethylaniline” is a halogenated compound used for biochemical research .
  • Solvent
    • Application : “4-Bromo-N,N,2,6-tetramethylaniline” might be used as a solvent in some chemical reactions .

Safety And Hazards

4-Bromo-N,N,2,6-tetramethylaniline is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection . If swallowed, one should rinse the mouth and not induce vomiting . If it comes in contact with the skin, wash with plenty of soap and water . If inhaled, remove the person to fresh air and keep them comfortable for breathing .

properties

IUPAC Name

4-bromo-N,N,2,6-tetramethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-7-5-9(11)6-8(2)10(7)12(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDKEDQKCHIHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198681
Record name N,N,2,6-Tetramethylaniline, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N,2,6-tetramethylaniline

CAS RN

50638-54-5
Record name N,N,2,6-Tetramethylaniline, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050638545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,2,6-Tetramethylaniline, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N,N,2,6-tetramethylaniline
Reactant of Route 2
Reactant of Route 2
4-bromo-N,N,2,6-tetramethylaniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-bromo-N,N,2,6-tetramethylaniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-bromo-N,N,2,6-tetramethylaniline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-bromo-N,N,2,6-tetramethylaniline
Reactant of Route 6
Reactant of Route 6
4-bromo-N,N,2,6-tetramethylaniline

Citations

For This Compound
2
Citations
J Rosevear, JFK Wilshire - Australian Journal of Chemistry, 1977 - CSIRO Publishing
The reaction of some representative N,N-dimethylanilines with dibromoisocyanuric acid has been investigated. In many cases, mixtures of brominated products were obtained; these …
Number of citations: 7 www.publish.csiro.au
B Fabre, K Filipiak, N Díaz, JM Zapico… - …, 2014 - Wiley Online Library
Looking for water‐soluble inhibitors of matrix metalloproteinase‐2 (MMP‐2 or gelatinase A), we have previously reported compound 1, a potent MMP‐2 inhibitor with a promising …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.